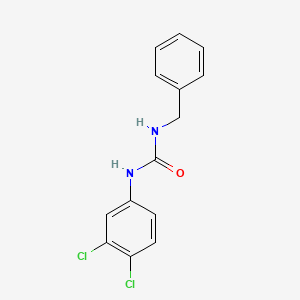

1-Benzyl-3-(3,4-dichlorophenyl)urea

Description

Overview of Substituted Urea (B33335) Compounds as Bioactive Scaffolds

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, possesses the ability to form multiple stable hydrogen bonds with biological targets such as proteins and enzymes. This capacity for strong and specific interactions is a key determinant of their biological activity. Consequently, substituted ureas have been extensively investigated and utilized as core structures in the design of therapeutic agents and other bioactive compounds. nih.gov Their applications span a wide range of medicinal fields, including the development of anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.gov The modular nature of their synthesis allows for the systematic modification of substituents on the urea nitrogens, enabling the fine-tuning of their physicochemical properties and biological potency. nih.gov

Contextualization of 1-Benzyl-3-(3,4-dichlorophenyl)urea within Contemporary Chemical Biology

This compound and its analogs have emerged as valuable tools in chemical biology for probing various cellular processes. Research on closely related compounds has provided significant insights into its potential mechanisms of action. For instance, studies on the optically active analog, 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU), have revealed its effects on fundamental energy-transducing systems in both plant and animal cells.

In chloroplasts, the S-isomer of MBPU was found to inhibit electron transport at a site near photosystem II, as well as inhibit photophosphorylation. smolecule.com The R-isomer, while also inhibiting photophosphorylation, was a much weaker inhibitor of electron transport, suggesting an optically specific interaction with components of the photosynthetic apparatus. smolecule.com In mitochondria, both enantiomers of MBPU were shown to affect respiration by inhibiting the state 3 (active) respiration and stimulating the state 4 (resting) respiration. smolecule.com These findings highlight the potential of such compounds to modulate cellular energy metabolism by interacting with the electron transport chains in both photosynthesis and respiration.

Furthermore, the core structure of this compound is related to benzophenyl urea insecticides, which are known inhibitors of chitin (B13524) synthesis in insects. smolecule.com This mode of action disrupts the formation of the insect's exoskeleton, leading to mortality. Preliminary investigations have also suggested that this compound may possess antimicrobial properties against certain bacterial strains. nih.gov

Physicochemical and Biological Data

To provide a comprehensive overview, the following tables summarize key data for this compound and a closely related compound.

| Property | Value | Source |

| Molecular Formula | C14H12Cl2N2O | nih.gov |

| Molecular Weight | 295.17 g/mol | nih.gov |

| Predicted Boiling Point | 417.3±45.0 °C | chemicalbook.com |

| Predicted Density | 1.366±0.06 g/cm³ | chemicalbook.com |

| Predicted pKa | 13.45±0.70 | chemicalbook.com |

Table 1: Physicochemical Properties of this compound

| Biological Activity of Analogs | Organism/System | Observed Effect | Source |

| 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea (S-MBPU) | Spinach Chloroplasts | Inhibition of electron transport and photophosphorylation | smolecule.com |

| 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea (R-MBPU) | Spinach Chloroplasts | Inhibition of photophosphorylation, weak inhibition of electron transport | smolecule.com |

| 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea (R- and S-isomers) | Mung Bean Mitochondria | Inhibition of state 3 respiration, stimulation of state 4 respiration | smolecule.com |

Table 2: Biological Activity of a Close Analog of this compound

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c15-12-7-6-11(8-13(12)16)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXQHQFVEWVTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357492 | |

| Record name | 1-benzyl-3-(3,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-33-1 | |

| Record name | 1-benzyl-3-(3,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-(3,4-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 3,4 Dichlorophenyl Urea

Conventional Synthetic Routes for 1-Benzyl-3-(3,4-dichlorophenyl)urea

The most common and historically significant method for synthesizing 1,3-disubstituted ureas relies on the reaction between an amine and an isocyanate. nih.gov This approach is widely utilized for its reliability and straightforward nature.

The fundamental reaction for producing this compound involves the nucleophilic addition of an amine to an isocyanate. Specifically, the primary amine, benzylamine (B48309), reacts with 3,4-dichlorophenyl isocyanate. smolecule.com In this reaction, the lone pair of electrons on the nitrogen atom of the benzylamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of the stable urea (B33335) linkage.

This method is a cornerstone in the synthesis of asymmetric ureas. nih.gov However, a significant drawback of this approach is the high toxicity of many isocyanate precursors and the potential for side reactions, such as the formation of symmetric ureas if traces of water are present in the reaction medium. nih.gov

The direct synthesis of this compound is typically achieved using the following specific precursors: smolecule.com

Benzylamine

3,4-Dichlorophenyl isocyanate

The isocyanate precursor itself, 3,4-dichlorophenyl isocyanate, is an industrial chemical prepared through the phosgenation of 3,4-dichloroaniline (B118046). google.comwikipedia.org This process involves reacting 3,4-dichloroaniline with phosgene (B1210022), a highly toxic gas. google.com

The reaction conditions for the synthesis of the target urea can be controlled to achieve good yields, often reported in the range of 70-80%. smolecule.com A general laboratory procedure involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at room temperature or with gentle heating. smolecule.com For instance, a similar synthesis of a related compound, N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea, is performed by refluxing the reactants in anhydrous benzene (B151609) for a period, followed by cooling to allow the product to crystallize. prepchem.com Purification of the final product, this compound, is typically carried out by recrystallization or chromatography to remove any unreacted starting materials or byproducts. smolecule.com

| Precursor | Role |

| Benzylamine | Nucleophilic Amine |

| 3,4-Dichlorophenyl isocyanate | Electrophilic Isocyanate |

| Reaction Condition | Detail |

| Temperature | Room temperature or slightly elevated (reflux) smolecule.comprepchem.com |

| Solvent | Anhydrous benzene or other appropriate solvents smolecule.comprepchem.com |

| Purification | Recrystallization or chromatography smolecule.com |

| Typical Yield | 70-80% smolecule.com |

Advanced Synthetic Approaches and Process Optimization

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of unsymmetrical ureas, including catalyst-free systems and the application of green chemistry principles.

Aiming to create more benign chemical processes, catalyst-free methods for the synthesis of unsymmetrical aryl ureas have been explored. tandfonline.com These methods often rely on the inherent reactivity of the starting materials under optimized conditions, avoiding the need for potentially toxic or expensive catalysts. Research has shown that the reaction between an amine and an isocyanate surrogate, such as a dioxazolone, can proceed efficiently without a catalyst to form the desired urea derivative. tandfonline.com This approach still generates the isocyanate in situ, but can be performed under milder conditions. The synthesis of this compound via the direct reaction of benzylamine and 3,4-dichlorophenyl isocyanate is itself often conducted without a catalyst, relying on the high reactivity of the isocyanate group. smolecule.com

The choice of solvent can significantly impact the efficiency and selectivity of urea synthesis. tandfonline.com Studies on the synthesis of unsymmetrical aryl ureas have investigated various solvents to optimize reaction outcomes. tandfonline.com

Protic Solvents: Solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) have been shown to be effective, with methanol often providing superior yields and better solubility for any alkaline salts that might be used as bases. tandfonline.com

Aqueous Systems: Interestingly, using water as a solvent has also been successful, furnishing the desired unsymmetrical urea without significant formation of hydrolyzed byproducts like symmetric ureas. tandfonline.com

Aprotic Solvents: In aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran, the reaction of primary amines with CO2 (a green alternative to phosgene for creating isocyanate precursors) leads to the formation of ammonium (B1175870) carbamate (B1207046) salts as precipitates. mdpi.com The stability and reactivity of these intermediates are highly dependent on the solvent environment. mdpi.com

The selection of the solvent system is therefore a critical parameter in optimizing the synthesis, influencing reaction rates, product yields, and the formation of byproducts.

| Solvent Type | Example(s) | Effect on Urea Synthesis |

| Protic | Methanol, Ethanol, Water | Generally provides good to excellent yields; Methanol often superior for solubility. Water can be used effectively. tandfonline.com |

| Aprotic | Acetonitrile, THF, Benzene | Commonly used for conventional synthesis. smolecule.commdpi.com In CO2-based routes, can lead to precipitation of intermediates. mdpi.com |

| Strong H-bonding | DMSO, DMF | Can stabilize carbamic acid intermediates in alternative synthetic routes using CO2. mdpi.com |

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. rsc.org For the synthesis of this compound and related compounds, several aspects of green chemistry are relevant:

Atom Economy: The conventional synthesis of ureas from amines and isocyanates is generally atom-economical, as all atoms of the reactants are incorporated into the final product. However, the synthesis of the isocyanate precursor from 3,4-dichloroaniline and phosgene has poor atom economy and involves highly hazardous materials. google.com

Use of Safer Reagents: A key green consideration is the avoidance of toxic reagents like phosgene. nih.gov Alternative methods for generating isocyanates or activating amines, such as the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) or even carbon dioxide under certain conditions, represent safer and more environmentally benign approaches. nih.govmdpi.com

Benign Solvents: The choice of solvent is crucial. Moving away from hazardous solvents like benzene towards greener alternatives such as methanol, ethanol, or even water can significantly improve the environmental profile of the synthesis. tandfonline.comwalisongo.ac.id

Process Mass Intensity (PMI): This metric assesses the total mass of materials (water, solvents, reagents) used to produce a certain mass of product. walisongo.ac.id Optimizing reaction conditions, reducing solvent usage, and minimizing purification steps can lower the PMI, indicating a more sustainable process. walisongo.ac.id

The ongoing shift in synthetic chemistry prioritizes the development of methods that are not only efficient but also sustainable and safe. rsc.org

Derivatization Strategies for Analogues of this compound

The systematic derivatization of the parent compound, this compound, allows for the fine-tuning of its chemical and physical properties. These modifications are strategically implemented at three key positions: the benzyl (B1604629) moiety, the dichlorophenyl ring, and the urea linkage.

The benzyl group of this compound offers a prime site for structural modifications. A variety of analogues can be synthesized by introducing substituents onto the phenyl ring of the benzyl group. These substitutions can alter the electronic and steric properties of the molecule. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), or electron-withdrawing groups, such as trifluoromethyl (-CF3) or fluoro (-F), can significantly influence the compound's reactivity and intermolecular interactions. rsc.orgnih.gov

The synthesis of these derivatives generally involves the reaction of a substituted benzylamine with 3,4-dichlorophenyl isocyanate. A study on the copper-catalyzed three-component carboamination of styrenes provides a method for synthesizing a range of N-aryl-N'-benzylureas, highlighting the feasibility of incorporating various substituents on the benzyl ring. nih.gov For example, N,N'-bis-(4-methoxybenzyl)urea and N,N'-bis-(4-fluorobenzyl)urea have been synthesized and characterized. rsc.org

Below is a table showcasing examples of modifications at the benzyl moiety and the resulting analogues.

| Parent Compound | Modification | Resulting Analogue | Reference |

| This compound | Addition of a methoxy group to the benzyl ring | N,N'-bis-(4-methoxybenzyl)urea | rsc.org |

| This compound | Addition of a fluoro group to the benzyl ring | N,N'-bis-(4-fluorobenzyl)urea | rsc.org |

| This compound | Addition of a trifluoromethyl group to the benzyl ring | N,N'-bis-(4-(trifluoromethyl)benzyl)urea | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

The synthesis of these analogues typically involves the reaction of benzylamine with the corresponding substituted dichlorophenyl isocyanate. For example, 1-benzyl-3-(2,4-dichlorophenyl)urea (B11961549) is synthesized from benzylamine and 2,4-dichlorophenyl isocyanate. sigmaaldrich.comuni.lu Furthermore, other halogen substitutions, such as fluorine, can be introduced to create compounds like 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluorophenyl)ureas. researchgate.net

The following table provides examples of substitutions on the dichlorophenyl ring.

| Parent Compound | Modification | Resulting Analogue | Reference |

| This compound | Change of chlorine positions | 1-Benzyl-3-(2,4-dichlorophenyl)urea | sigmaaldrich.comuni.lu |

| This compound | Replacement of chlorine with other halogens | 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | bldpharm.com |

| This compound | Replacement of benzyl with an allyl group | 1-Allyl-3-(3,4-dichlorophenyl)urea | sigmaaldrich.com |

This table is interactive and can be sorted by clicking on the column headers.

Replacing the urea linkage with a thiourea (B124793) group is a common bioisosteric modification in medicinal chemistry. nih.gov This substitution, where the oxygen atom of the urea is replaced by a sulfur atom, can significantly alter the compound's hydrogen bonding capabilities, lipophilicity, and metabolic stability. nih.gov The synthesis of thiourea analogues of this compound would typically involve the reaction of benzylamine with 3,4-dichlorophenyl isothiocyanate.

While direct synthesis of 1-benzyl-3-(3,4-dichlorophenyl)thiourea (B5532436) is not explicitly detailed in the provided search results, the synthesis of related thiourea compounds, such as 1-(3,4-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-2-thiourea, demonstrates the feasibility of this chemical transformation. sigmaaldrich.com The general principle of reacting an amine with an isothiocyanate is a well-established method for forming thiourea linkages. nih.gov

Another variation involves the modification of the urea nitrogen atoms. For instance, the synthesis of N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea introduces a hydroxyl group on one of the nitrogen atoms, which can influence its chemical properties and biological activity. prepchem.com

The table below illustrates structural variations of the urea linkage.

| Parent Linkage | Modification | Resulting Linkage | Example Compound | Reference |

| Urea (-NH-CO-NH-) | Oxygen replaced by Sulfur | Thiourea (-NH-CS-NH-) | 1-(3,4-Dichlorobenzoyl)-3-(3,4-dichlorophenyl)-2-thiourea | sigmaaldrich.com |

| Urea (-NH-CO-NH-) | Addition of a hydroxyl group | N-Hydroxyurea (-N(OH)-CO-NH-) | N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea | prepchem.com |

This table is interactive and can be sorted by clicking on the column headers.

Spectroscopic Characterization Techniques for Structural Elucidation of Synthetic Compounds

The structural confirmation of newly synthesized analogues of this compound relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable tools for elucidating the structure of these compounds. rsc.orgnih.gov

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For example, the chemical shifts and splitting patterns of the aromatic protons on both the benzyl and dichlorophenyl rings can confirm the substitution patterns. spectrabase.com The signals for the methylene (B1212753) (-CH₂-) protons of the benzyl group and the N-H protons of the urea linkage are also characteristic. rsc.org

¹³C NMR reveals the number of chemically non-equivalent carbon atoms in the molecule, providing a carbon skeleton of the compound. rsc.org The chemical shifts of the carbonyl carbon in the urea linkage and the carbons bearing the chlorine atoms are particularly informative. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. rsc.org For urea derivatives, the characteristic absorption bands include:

N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. rsc.org

C=O (carbonyl) stretching vibrations, which are strong and typically observed around 1620-1660 cm⁻¹. rsc.org

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. rsc.orgnih.gov This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the target compound. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

The following table summarizes the key spectroscopic data for the characterization of this compound and its analogues.

| Technique | Key Observables | Reference |

| ¹H NMR | Chemical shifts and coupling constants of aromatic, methylene, and N-H protons | rsc.orgspectrabase.com |

| ¹³C NMR | Chemical shifts of carbonyl, aromatic, and aliphatic carbons | rsc.org |

| IR Spectroscopy | Stretching frequencies of N-H, C=O, and C-N bonds | rsc.org |

| Mass Spectrometry | Molecular ion peak (m/z) and fragmentation pattern | rsc.orgnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Biological Activities and Preclinical Investigations of 1 Benzyl 3 3,4 Dichlorophenyl Urea and Its Derivatives

Anticancer Potential and Cytotoxicity Evaluations

Antiproliferative Effects on Adherent and Non-Adherent Cells

The antiproliferative potential of 1-benzyl-3-(3,4-dichlorophenyl)urea and its derivatives has been a subject of significant research, with studies exploring their effects on both adherent and non-adherent cancer cell lines. While specific data on this compound's activity is part of a broader investigation into aryl urea (B33335) compounds, the available research on related derivatives provides valuable insights into their anticancer properties.

Derivatives of aryl ureas have demonstrated notable antiproliferative activity against various cancer cell lines. For instance, certain aryl carbamates, which share structural similarities with aryl ureas, have shown selective antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma). mdpi.com In contrast, the aryl ureas tested in the same study were found to be largely inactive. mdpi.com This suggests that the nature of the linker and substituents significantly influences the biological activity.

Further studies on diarylurea derivatives have highlighted their potential as antiproliferative agents. nih.gov A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their in vitro antiproliferative activities against the NCI-60 panel of human cancer cell lines, which includes leukemia (non-adherent) and various solid tumor (adherent) cell lines. nih.gov This broad screening approach underscores the effort to identify compounds with diverse and potent anticancer effects.

A closely related compound, 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, has shown promising anti-cancer activity against human leukemia cells (non-adherent) and melanoma (adherent). nih.gov In melanoma cell cultures, COH-SR4 treatment led to decreased survival, inhibited clonogenic potential, and induced apoptosis. nih.gov These findings indicate that dichlorophenyl urea compounds can effectively target both hematological and solid tumors.

The following table summarizes the antiproliferative activities of related urea and carbamate (B1207046) derivatives against various cancer cell lines.

| Compound Type | Cell Lines Tested | Observed Effects |

| Aryl Carbamates | MDA-MB-231, A-375, U-87 MG | Selective antiproliferative activity |

| Aryl Ureas | MDA-MB-231, A-375, U-87 MG | Largely inactive |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 human cancer cell lines | In vitro antiproliferative activity |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Human leukemia cells, Melanoma | Decreased survival, inhibited clonogenic potential, induced apoptosis |

Identification of Promising Lead Candidates Among Derivatives

The identification of promising lead candidates from the derivatives of this compound is an ongoing effort in medicinal chemistry. The core structure of N,N'-disubstituted ureas and thioureas serves as a versatile scaffold for developing novel therapeutic agents.

One area of focus has been the synthesis of diarylurea derivatives with the aim of discovering potent and selective anticancer agents. nih.gov For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were designed and synthesized, with modifications to the terminal phenyl group and the inclusion of various solvent-exposed moieties. nih.gov This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify key features that enhance antiproliferative activity.

In the context of anti-HIV research, N-benzyl-N'-(4-pipyridinyl)urea derivatives have been investigated as CCR5 antagonists. researchgate.net Through optimization of the amine portion of a lead compound, several series of carbamate, urea, and carboxamide-based antagonists were discovered. researchgate.net One lead urea compound, in particular, demonstrated good pharmacokinetic properties, marking it as a promising candidate for further development. researchgate.net

Furthermore, the synthesis of novel uracil (B121893) analogues, such as 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives, has yielded compounds with micromolar potency against HIV-1. researchgate.net Structure-activity relationship studies of these analogues have highlighted the importance of specific structural features, such as a 6-amino group, for their antiviral activity. researchgate.net Two compounds, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil, were identified as novel anti-HIV agents warranting further investigation into their toxicity and in vivo pharmacokinetics. researchgate.net

The following table outlines some of the promising lead candidates and their therapeutic targets.

| Lead Candidate/Derivative Class | Therapeutic Target | Key Findings |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Cancer | Designed for enhanced antiproliferative activity through SAR studies. nih.gov |

| N-benzyl-N'-(4-pipyridinyl)urea derivatives | HIV-1 (CCR5 antagonists) | A lead urea compound showed good pharmacokinetic properties. researchgate.net |

| 6-substituted 1-benzyl-3-(3,5-dimethylbenzyl)uracils | HIV-1 (Reverse Transcriptase) | Two derivatives identified as novel anti-HIV agents with micromolar potency. researchgate.net |

In Vivo Efficacy in Animal Models of Cancer

While direct in vivo efficacy data for this compound in animal models of cancer is not extensively detailed in the provided search results, studies on closely related dichlorophenyl urea compounds offer significant insights into their potential therapeutic effects.

A notable example is the compound COH-SR4, which is 1,3-bis(3,5-dichlorophenyl)urea. nih.govnih.gov In preclinical studies, oral administration of COH-SR4 was shown to be well-tolerated and effective in inhibiting tumor growth in both syngeneic and nude mouse models of melanoma. nih.govnih.gov Histopathological examination of the tumors from these models revealed a decrease in blood vessels, indicating anti-angiogenic effects. nih.gov This was further supported by reduced levels of the angiogenesis marker CD31 and the proliferation marker Ki67. nih.gov

The anti-tumor effects of COH-SR4 in these in vivo models were also associated with the induction of apoptosis, as evidenced by increased PARP cleavage and levels of the pro-apoptotic protein Bim. nih.gov Furthermore, Western blot analysis of tumor lysates showed a decrease in the levels of proteins involved in cell survival and proliferation, such as pAkt, vimentin, fibronectin, CDK4, and cyclin B1. nih.gov These findings collectively suggest that COH-SR4 exerts its anti-cancer effects through multiple mechanisms, including the inhibition of proliferation, induction of apoptosis, and suppression of angiogenesis. The study concluded that COH-SR4 is a tolerable and effective anti-cancer agent in in vivo models of melanoma with no overt toxicity observed. nih.govnih.gov

The following table summarizes the in vivo efficacy findings for the related compound COH-SR4.

| Compound | Animal Model | Key Outcomes |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Syngeneic and nude mouse models of melanoma | Effective tumor inhibition, well-tolerated with no overt toxicity. nih.govnih.gov |

| Decreased blood vessels, reduced CD31 and Ki67 levels. nih.gov | ||

| Increased PARP cleavage, increased Bim levels. nih.gov | ||

| Decreased pAkt, vimentin, fibronectin, CDK4, and cyclin B1 levels. nih.gov |

Other Pharmacological Modulations by Urea and Thiourea (B124793) Analogues

Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase, Polyphenol Oxidase, Serine Protease)

Urea and thiourea derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of conditions.

One area of significant research is the inhibition of urease, an enzyme implicated in various pathological conditions. core.ac.ukcore.ac.ukresearchgate.net Studies on urea and thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine (B1678402) have identified several potent urease inhibitors. core.ac.ukcore.ac.ukresearchgate.net In particular, thiourea conjugates with fluorine and chlorine substituents at the meta or para positions of the phenyl ring demonstrated predominant urease inhibitory activity. core.ac.ukcore.ac.ukresearchgate.net One such analogue was found to be nearly 10 times more potent than the standard reference inhibitor. core.ac.ukcore.ac.ukresearchgate.net

While the provided search results focus heavily on urease inhibition, the broader class of urea and thiourea derivatives has been explored for inhibitory activity against other enzymes. For instance, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) was synthesized and investigated for its EGFR kinase inhibitory effect, a key target in cancer therapy. nih.gov

The following table presents a summary of the enzyme inhibition studies involving urea and thiourea analogues.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| Urea/Thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine | Urease | Thiourea conjugates with F and Cl substituents showed predominant inhibitory activity. core.ac.ukcore.ac.ukresearchgate.net One analogue was ~10-fold more potent than the standard. core.ac.ukcore.ac.ukresearchgate.net |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) | EGFR Kinase | Investigated for inhibitory effect. nih.gov |

Anti-inflammatory Investigations

The anti-inflammatory potential of urea and thiourea analogues has been explored in several preclinical studies. These investigations highlight the ability of these compounds to modulate inflammatory pathways and reduce inflammatory responses in various models.

For instance, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have demonstrated significant anti-inflammatory activities. nih.gov In vitro studies using THP-1 cells showed that pretreatment with BMDA or DMMA inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β upon LPS stimulation. nih.gov These compounds also blocked key inflammatory signaling pathways, including JNK, p38 MAPK, MK2, and NF-κB. nih.gov

The anti-inflammatory effects of BMDA and DMMA were further confirmed in an in vivo model of colitis in rats. nih.gov Rectal administration of these compounds reduced the severity of colitis, decreased myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and lowered the levels of inflammatory mediators like CINC-3 and TNF-α in the colon. nih.gov They also inhibited the activation of JNK and p38 MAPK in the colonic tissues. nih.gov In a model of collagen-induced rheumatoid arthritis, these compounds diminished the levels of inflammatory cytokine transcripts and protected connective tissues, partly through the upregulation of antioxidant proteins like Nrf2 and heme oxygenase-1 (HO-1). nih.gov

Additionally, new 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to possess both analgesic and anti-inflammatory activities in vivo. nih.gov These compounds exhibited good analgesic action in the acetic acid writhing test and fair anti-inflammatory activity in the carrageenan-induced rat paw edema test, with low ulcerogenic potential compared to indomethacin. nih.gov

The following table summarizes the key findings from anti-inflammatory investigations of urea and thiourea analogues.

| Compound/Derivative Class | Model | Key Findings |

| N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative (DMMA) | In vitro (THP-1 cells) | Inhibited TNF-α and IL-1β production; blocked JNK, p38 MAPK, MK2, and NF-κB signaling. nih.gov |

| In vivo (rat model of colitis) | Reduced colitis severity, MPO activity, and levels of CINC-3 and TNF-α. nih.gov | |

| In vivo (rat model of rheumatoid arthritis) | Decreased inflammatory cytokine transcripts and protected connective tissues. nih.gov | |

| 1,3,4-Thiadiazole derivatives | In vivo (acetic acid writhing test and carrageenan-induced rat paw edema) | Good analgesic and fair anti-inflammatory activities with low ulcerogenic potential. nih.gov |

Antiviral Research

Research into the antiviral properties of urea and thiourea analogues has identified promising candidates with activity against various viruses, including HIV.

Several N-benzyl-N'-(4-pipyridinyl)urea derivatives have been discovered as CCR5 antagonists, which are effective anti-HIV-1 agents. researchgate.net The optimization of a lead compound led to the identification of several series of carbamate, urea, and carboxamide-based antagonists with antiviral activity. researchgate.net

Furthermore, the development of novel reverse transcriptase (RT) inhibitors is a key strategy in combating HIV-1. findaphd.com Research has focused on developing allosteric RT inhibitors with improved safety and pharmacokinetic profiles. findaphd.com One approach involves targeting the interaction between RT and the cellular protein eEF1A, which is crucial for the replication of several RNA viruses. findaphd.com

The synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives has also yielded compounds with potential anti-HIV activity. researchgate.net Although these compounds showed micromolar potency against HIV-1 in MT-4 cells, structure-activity relationship studies have provided valuable insights for further optimization. researchgate.net

The broader field of phytochemicals has also been a source of antiviral compounds. nih.gov Plant-derived compounds, including flavonoids, terpenoids, and lignans, have been reported to inhibit the replication of various viruses such as herpes virus, influenza, and hepatitis virus. nih.gov For instance, certain flavonoids have shown efficacy against the H1N1 influenza virus by inhibiting its neuraminidase. nih.gov

The following table provides a summary of the antiviral research involving urea analogues and related compounds.

| Compound/Derivative Class | Target Virus/Mechanism | Key Findings |

| N-benzyl-N'-(4-pipyridinyl)urea derivatives | HIV-1 (CCR5 antagonists) | Discovered as potent anti-HIV-1 agents. researchgate.net |

| Allosteric RT inhibitors | HIV-1 (Reverse Transcriptase) | Development of novel inhibitors targeting the RT-eEF1A interaction. findaphd.com |

| 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives | HIV-1 | Showed micromolar potency against HIV-1. researchgate.net |

| Phytochemicals (e.g., flavonoids) | Various viruses (e.g., H1N1 influenza) | Inhibit viral replication through mechanisms like neuraminidase inhibition. nih.gov |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is widely used to understand how a ligand, such as a urea (B33335) derivative, might interact with a biological target, typically a protein or enzyme.

Research on urea-based compounds has utilized molecular docking to elucidate their mechanism of action. For instance, in a study of pyrazinyl ureas, the CDocker algorithm was employed to model the interaction between these compounds and their target. nih.gov Specifically, a derivative, 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea, was investigated as a blocker of the mitochondrial permeability transition pore (mPTP), which is implicated in Alzheimer's disease. nih.gov The docking model provided a plausible explanation for how these compounds interact with the target to prevent Aβ-induced pore opening. nih.gov

Similarly, docking studies on 1-benzyl-3-benzoylurea analogs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) revealed that these compounds could occupy the regulatory domain pocket of the receptor. core.ac.uk Although they did not occupy the ATP binding domain as effectively as the native ligand Lenvatinib, the simulations provided crucial information about their binding mode. core.ac.uk

In the context of anticancer research, a derivative named 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) was docked against human matrix metalloproteinase 2 (MMP-2) and MMP-9. The simulations yielded promising docking energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong potential binding affinity. researchgate.netnih.gov Further investigations into phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents used molecular docking to predict their binding mode with Plasmodium berghei Calcium-Dependent Protein Kinase 1 (CDPK1). nih.gov These simulations showed that the urea group is crucial for forming hydrogen bond interactions with key acidic residues like Glu154 or Glu151 at the entrance of the ATP binding site. nih.gov

The table below summarizes findings from various molecular docking studies on related urea compounds.

| Compound Class | Target Protein | Key Interactions/Findings | Docking Score (kcal/mol) |

| Pyrazinyl ureas | Mitochondrial Permeability Transition Pore (mPTP) | Plausible binding model explaining blockage of Aβ-induced opening. nih.gov | Not Specified |

| 1-benzyl-3-benzoylurea analogs | VEGFR-2 | Occupation of the Regulatory Domain Pocket (RDP). core.ac.uk | < -90 (for optimal analogs) |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | MMP-2 / MMP-9 | Binding to catalytic sites. researchgate.netnih.gov | -9.0 / -7.8 |

| Phenylurea substituted 2,4-diamino-pyrimidines | Plasmodium berghei CDPK1 | H-bond interactions between the urea group and Glu154/Glu151. nih.gov | Not Specified |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For example, a DFT study on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a nitrogen-sulfur containing Schiff base, was conducted using the B3LYP method with a 6-31G+(d,p) basis set. nih.gov The analysis revealed a narrow frontier orbital gap, indicating that charge transfer interactions readily occur within the molecule, signifying high chemical reactivity. nih.gov

These calculations also allow for the determination of various chemical reactivity parameters, as shown in the table below, derived from a study on a related Schiff base. nih.gov

| Parameter | Symbol | Significance | Calculated Value (eV) |

| Chemical Hardness | η | Resistance to change in electron distribution. | 0.04 |

| Chemical Potential | µ | The "escaping tendency" of electrons from a system. | -0.22 |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. | 0.58 |

| Chemical Softness | S | The reciprocal of chemical hardness. | 11.55 eV⁻¹ |

Frontier molecular orbital calculations have also been used to determine that the gem-dimethylcyclopropane and thiadiazole-urea-benzene parts of certain antifungal compounds likely make significant contributions to their activity. sioc-journal.cn

Molecular Dynamics Simulations to Predict Compound-Solvent Interactions and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique is valuable for predicting the stability of a ligand-target complex and understanding its behavior in a biological environment, such as in the presence of solvent molecules.

MD simulations have been successfully applied to urea derivatives to confirm the stability of their binding to target enzymes. For the compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), MD simulations showed that it could effectively bind to the catalytic sites of both MMP-2 and MMP-9 enzymes. researchgate.netnih.gov The results indicated that the compound remained in a relatively stable status within the binding pocket, reinforcing the findings from molecular docking and suggesting a strong inhibitory potential. researchgate.netnih.gov

Prediction of ADMET Properties (Excluding Specific Toxicity Profiles)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico tools can forecast these properties, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

For a series of 1-benzyl-3-benzoylurea analogs, ADMET properties were evaluated using the SwissADME platform. core.ac.ukresearchgate.net The analysis predicted that most of the analogs would have good gastrointestinal (GI) absorption and, importantly, would not be substrates for P-glycoprotein (P-gp). core.ac.uk P-gp is a transporter protein that can eject drugs from cells, contributing to multi-drug resistance in cancer. core.ac.uk The study also assessed the compounds against Lipinski's "Rule of Five," which predicts the drug-likeness of a chemical compound and its likelihood of being orally active. researchgate.net The designed compounds successfully passed these drug-likeness criteria. core.ac.uk

Similarly, in silico ADMET profiles were predicted for other complex molecules, demonstrating the broad applicability of these computational approaches in modern chemical research. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds, QSAR can identify the physicochemical properties that are key drivers of activity.

Furthermore, a 3D-QSAR model was successfully established for a series of 1,3,4-thiadiazole-urea compounds with antifungal activity. sioc-journal.cn This model, developed using the comparative molecular field analysis (CoMFA) method, provided a robust correlation between the 3D structural features of the compounds and their inhibitory effects, which can be used to design more potent analogs. sioc-journal.cn

Emerging Research Areas and Future Directions

Development of Novel Analogues with Enhanced Selectivity and Potency

The modification of the core 1-benzyl-3-(3,4-dichlorophenyl)urea structure is a key strategy for developing new compounds with improved biological activity and target specificity. Researchers are systematically altering the scaffold to enhance potency and selectivity for specific biological targets.

A notable example involves the introduction of a methyl group to the benzyl (B1604629) portion of the molecule, creating the chiral compound 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU). nih.govnih.gov Studies on the optically active R- and S-isomers of MBPU revealed distinct biological effects. In chloroplasts, the S-isomer was found to inhibit electron transport at a site near photosystem II, while both isomers inhibited photophosphorylation, suggesting two different sites of action. nih.govnih.gov This stereospecific activity highlights how minor structural modifications can significantly enhance selectivity, providing a pathway to develop analogues that target specific cellular processes with greater precision.

Further innovation is seen in the development of pyrazinyl urea (B33335) derivatives. One such analogue, 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea, was synthesized and identified as a potent blocker of the mitochondrial permeability transition pore (mPTP) opening induced by amyloid-β peptides. nih.gov This analogue demonstrated significant neuroprotective effects in cellular models related to Alzheimer's disease, showcasing how strategic modifications to the benzyl end of the scaffold can produce compounds with novel and potent therapeutic activities. nih.gov

| Analogue | Structural Modification | Observed Biological Activity/Target | Reference |

| 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) | Addition of a methyl group to the benzyl moiety, creating a chiral center. | S-isomer selectively inhibits electron transport in chloroplasts; both isomers inhibit ATP generation. nih.govnih.gov | Created by AI |

| 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea | Replacement of the benzyl group with a benzyloxypyrazinyl group. | Potent blocker of mitochondrial permeability transition pore (mPTP) opening. nih.gov | Created by AI |

| Thiazolidin-4-one Urea Analogues | Incorporation of a thiazolidin-4-one scaffold. | Multi-kinase inhibition, potently inhibiting FLT3 and VEGFR2. nih.gov | Created by AI |

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept of a single drug interacting with multiple targets, is an increasingly important area in drug discovery, particularly for complex diseases like cancer. The urea scaffold is well-suited for developing multi-targeting agents due to its versatile binding capabilities. frontiersin.orgmdpi.com Research efforts are now focused on designing derivatives of this compound that can modulate several disease-relevant pathways simultaneously.

This approach is exemplified by the development of novel urea derivatives designed to act as multi-kinase inhibitors. For instance, a series of thiazolidin-4-one urea analogues have been shown to potently inhibit both FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key targets in cancer therapy. nih.gov Similarly, research into benzylethoxyaryl ureas has yielded compounds that can simultaneously inhibit VEGFR-2 and Programmed death-ligand 1 (PD-L1), targeting both tumor angiogenesis and immune evasion pathways. nih.gov These findings underscore the potential of the urea scaffold to create synergistic therapeutic effects by engaging multiple targets. nih.govnih.gov

| Urea Derivative Class | Target 1 | Target 2 | Therapeutic Area | Reference |

| Thiazolidin-4-one Ureas | FLT3 | VEGFR2 | Cancer | nih.gov |

| Benzylethoxyaryl Ureas | VEGFR-2 | PD-L1 | Cancer Immunotherapy | nih.gov |

| Benzylethylenearyl Ureas | VEGFR-2 | PD-L1 | Cancer Immunotherapy | mdpi.com |

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound and its analogues, researchers are beginning to integrate advanced "omics" technologies into their mechanistic studies. While detailed omics analyses on this specific compound are still emerging, foundational studies on its mechanisms provide a strong basis for such investigations.

For example, detailed biochemical studies have already elucidated the effects of the analogue MBPU on mitochondrial respiration and chloroplast electron transport. nih.govnih.gov These findings can be expanded upon using modern omics approaches. Proteomics could be employed to identify the full spectrum of protein binding partners for the compound within the cell, confirming known targets and revealing potential off-target interactions. Metabolomics would allow for a comprehensive analysis of the downstream metabolic consequences of inhibiting mitochondrial or photosynthetic pathways. By mapping the global changes in proteins and metabolites following treatment, researchers can build a more complete picture of the compound's mechanism of action and its systemic effects.

Repurposing Potential of this compound Scaffolds

Drug repurposing, or finding new uses for existing compounds, offers a streamlined path for therapeutic development. The this compound scaffold, with its established biological activities, is a prime candidate for such efforts. Originally investigated for agricultural applications, the core structure is now being explored for complex human diseases. smolecule.com

A significant example of this repurposing is the investigation of a pyrazinyl urea analogue, 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea, as a potential treatment for Alzheimer's disease. nih.gov By demonstrating its ability to block the Aβ-induced mitochondrial permeability transition pore (mPTP), this research effectively repurposes the dichlorophenyl urea scaffold from its herbicidal and insecticidal roots to a neuroprotective application. nih.gov Furthermore, the anticancer activity observed in closely related compounds, such as 1,3-bis(3,5-dichlorophenyl) urea, suggests that the broader class of dichlorophenyl ureas has significant untapped potential in oncology. nih.gov

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule that interacts with a specific protein or pathway, allowing researchers to study its biological function. The defined mechanisms of action of this compound and its analogues make them excellent starting points for the development of such probes.

The stereospecific activity of the R- and S-isomers of MBPU provides a clear example. nih.govnih.gov The S-isomer could be developed into a selective chemical probe to investigate the role of its specific binding site within photosystem II, while the R-isomer, which does not inhibit photoreduction but still affects ATP generation, could be used to probe the latter process. nih.govnih.gov Similarly, the potent and specific mPTP-blocking activity of the pyrazinyl urea analogue makes it a valuable tool for studying the role of mitochondrial dysfunction in neurodegenerative diseases. nih.gov By developing these compounds into well-characterized chemical probes, the scientific community can gain powerful tools to dissect complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-(3,4-dichlorophenyl)urea, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3,4-dichloroaniline and benzyl isocyanate. Optimize yields by controlling stoichiometry (1:1.2 molar ratio) and using anhydrous solvents (e.g., THF or DMF) under inert atmosphere . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Reaction monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) ensures completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) to assess purity (>98%). Confirm structure via H/C NMR (e.g., δ 7.2–7.4 ppm for benzyl protons, δ 155 ppm for urea carbonyl) and high-resolution mass spectrometry (HRMS, [M+H] expected m/z ~345.6) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodology : Determine solubility in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4: <0.1 mg/mL) using shake-flask assays. Stability studies (24–72 hrs at 25°C) in PBS and cell culture media with LC-MS monitoring reveal hydrolytic degradation under alkaline conditions (t <12 hrs at pH 9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for urea derivatives with dichlorophenyl substituents?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct target engagement from off-target effects. For example, discrepancies in IC values may arise from metabolite interference (e.g., 3,4-dichloroaniline) or assay conditions (e.g., serum protein binding) .

Q. What advanced strategies are used to study metabolic pathways of aryl-urea compounds in biological systems?

- Methodology : Employ C-labeled analogs for tracer studies in hepatocyte models. LC-MS/MS identifies primary metabolites (e.g., N-debenzylation to 3-(3,4-dichlorophenyl)urea) and phase-II conjugates (glucuronidation). Compare with in silico predictions (CYP450 docking simulations) .

Q. How can computational modeling guide the design of urea derivatives with enhanced selectivity?

- Methodology : Perform molecular dynamics simulations to analyze urea backbone flexibility and substituent interactions with target proteins (e.g., kinase ATP-binding pockets). QSAR models prioritize substituents (e.g., electron-withdrawing groups on the benzyl ring) for improved binding entropy .

Q. What are the challenges in quantifying environmental degradation products of dichlorophenyl-urea compounds?

- Methodology : Use SPE-LC-MS/MS with isotope-labeled internal standards (e.g., -Diuron) to detect trace metabolites (e.g., 3,4-dichloroaniline) in soil/water samples. Validate recovery rates (>85%) and limit matrix effects via post-column infusion .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.